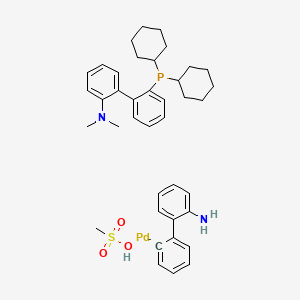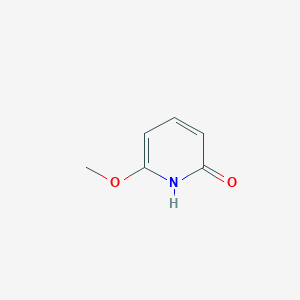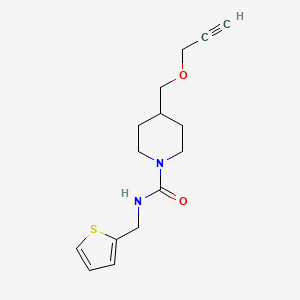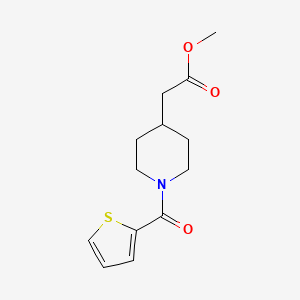![molecular formula C19H17N3O4 B2439492 N-[5-(2-甲氧基乙基)-1,3,4-噁二唑-2-基]-9H-呫吨-9-甲酰胺 CAS No. 302842-53-1](/img/structure/B2439492.png)
N-[5-(2-甲氧基乙基)-1,3,4-噁二唑-2-基]-9H-呫吨-9-甲酰胺
描述
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a xanthene core, which is known for its fluorescent properties, and an oxadiazole ring, which is often associated with biological activity.
科学研究应用
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its xanthene core, which can be utilized in various spectroscopic techniques.
Biology: The oxadiazole ring is known for its antimicrobial and anticancer properties, making this compound a candidate for drug development.
Industry: Used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions. The oxadiazole ring is then introduced via a cyclization reaction involving hydrazine derivatives and carboxylic acids. The final step involves the coupling of the oxadiazole derivative with the xanthene core using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
化学反应分析
Types of Reactions
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The xanthene core can undergo electrophilic substitution reactions, particularly at the aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated xanthene derivatives.
作用机制
The mechanism of action of N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide is largely dependent on its interaction with biological targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their function. The xanthene core’s fluorescent properties allow it to be used as a marker in imaging studies, where it can bind to specific cellular components and emit light upon excitation.
相似化合物的比较
Similar Compounds
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide: can be compared to other xanthene derivatives like fluorescein and rhodamine, which are also known for their fluorescent properties.
Oxadiazole derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole are similar in structure and are known for their biological activity.
Uniqueness
What sets N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide apart is the combination of the xanthene core and the oxadiazole ring, which imparts both fluorescent properties and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-24-11-10-16-21-22-19(26-16)20-18(23)17-12-6-2-4-8-14(12)25-15-9-5-3-7-13(15)17/h2-9,17H,10-11H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSMLNLNRPWVMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(O1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-chlorophenyl)methyl]-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2439410.png)



![Methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate](/img/structure/B2439416.png)

![2-hydroxy-N-(3-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2439418.png)

![3-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide](/img/structure/B2439423.png)
![1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2439424.png)
![2-Chloro-N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2439425.png)
![N'-[3-(trifluoromethyl)benzylidene]-2-thiophenecarbohydrazide](/img/structure/B2439428.png)
![N'-[(1Z)-(3-bromophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2439431.png)
